molecular formula C21H23N5OS B11317310 N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B11317310
M. Wt: 393.5 g/mol
InChI Key: WMQHYVAYVLRFRD-UHFFFAOYSA-N
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Description

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a combination of pyrimidine, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the piperidine and pyrimidine derivatives. These intermediates are then coupled with the thiophene-2-carboxamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an organic solvent like DMF (Dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using NBS (N-Bromosuccinimide) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.

    Gefitinib: Another tyrosine kinase inhibitor used for cancer therapy.

    Erlotinib: Similar to gefitinib, used in cancer treatment.

Uniqueness

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its structural features allow for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H23N5OS/c1-15-14-19(25-21(22-15)26-11-3-2-4-12-26)23-16-7-9-17(10-8-16)24-20(27)18-6-5-13-28-18/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,27)(H,22,23,25)

InChI Key

WMQHYVAYVLRFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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